molecular formula C10H14F3NO4 B13478311 methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B13478311
M. Wt: 269.22 g/mol
InChI Key: SWMFOEUCKGKBKV-MDTBIHKOSA-N
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Description

Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid is a bicyclic compound featuring a unique [2.1.1] azabicyclohexane core with a methyl substituent at position 3 and a carboxylate ester at position 3. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility and stability. This compound is of interest in medicinal chemistry due to its constrained bicyclic framework, which can influence pharmacokinetic properties and target binding .

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-4-5-3-6(9-4)7(5)8(10)11-2;3-2(4,5)1(6)7/h4-7,9H,3H2,1-2H3;(H,6,7)/t4-,5-,6-,7+;/m1./s1

InChI Key

SWMFOEUCKGKBKV-MDTBIHKOSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)OC)N1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C2CC(C2C(=O)OC)N1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the azabicyclo moiety: This step often involves the use of nitrogen-containing reagents and catalysts to introduce the azabicyclo structure.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.

    Addition of trifluoroacetic acid: The final step involves the reaction of the intermediate compound with trifluoroacetic acid under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or azabicyclo moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidized derivatives: Compounds with additional oxygen functionalities.

    Reduced derivatives: Compounds with reduced double bonds or functional groups.

    Substituted derivatives: Compounds with new substituents at the ester or azabicyclo positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetic acid moiety enhances its binding affinity and stability, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Azabicyclic Compounds
Compound Name Bicyclic System Substituents Counterion/Salt Molecular Weight (g/mol) Reference
Target: Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate; TFA [2.1.1] 3-methyl, 5-carboxylate ester Trifluoroacetic acid Not explicitly reported -
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide TFA [3.1.0] 3-carboxamide Trifluoroacetic acid 264.18
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride [3.1.0] 5-methyl, 3-carboxylate ester Hydrochloride 191.66
rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid TFA [3.2.0] 6-oxo, 2-carboxylic acid Trifluoroacetic acid 269.17
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivative (trifluoroacetylated amino group) [3.1.0] 3-trifluoroacetylated amino, 6,6-dimethyl Methyl ester 378.39

Key Observations :

  • Substituents : The 3-methyl and 5-carboxylate ester distinguish the target from carboxamide (e.g., ) or oxo-containing derivatives (e.g., ). These groups modulate lipophilicity and metabolic stability.
  • Counterions : Trifluoroacetate is common in analogs (e.g., ), whereas hydrochloride salts are used in simpler esters (e.g., ). TFA’s strong acidity may enhance solubility but requires careful handling in biological assays.

Physicochemical Properties

  • Molecular Weight : Estimated ~250–300 g/mol (based on analogs ).
  • Solubility : TFA counterion likely improves aqueous solubility compared to hydrochloride salts (e.g., vs. ).
  • Stability : Bicyclic frameworks generally enhance metabolic stability, but the [2.1.1] system’s strain may increase reactivity compared to [3.1.0] derivatives .

Biological Activity

The compound methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate; 2,2,2-trifluoroacetic acid is a bicyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure which contributes to its biological activity. The molecular formula is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of approximately 241 Da. Its structure is shown below:

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241 Da
LogP1.24
Polar Surface Area (Ų)67
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines and mediators. For instance, a study reported that derivatives of similar bicyclic structures showed promising anti-inflammatory activity with inhibition rates exceeding 50% in models of paw edema development .

The mechanism through which this compound exerts its effects appears to involve modulation of key inflammatory pathways. Molecular docking studies revealed interactions with critical amino acids associated with cyclooxygenase (COX) enzymes, suggesting potential inhibition of COX-1 and COX-2 pathways . This inhibition could lead to reduced synthesis of inflammatory mediators such as prostaglandins.

Study on Anti-inflammatory Effects

In a controlled study involving various substituted triazinoquinazolines, compounds structurally related to the target compound showed high anti-inflammatory activity with IC50 values indicating effective inhibition of inflammation markers . The most active compounds demonstrated over 50% inhibition in paw edema models compared to control groups.

Pharmacokinetics

Research into the pharmacokinetic profile of similar bicyclic compounds indicates favorable absorption and distribution characteristics due to their moderate lipophilicity (LogP ~ 1.24). This property suggests potential for oral bioavailability and effective tissue penetration .

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